9-Bromonoscapine 9-Bromonoscapine
Brand Name: Vulcanchem
CAS No.: 488721-01-3
VCID: VC14231744
InChI: InChI=1S/C22H22BrNO7/c1-24-8-7-10-13(19(28-4)21-20(15(10)23)29-9-30-21)16(24)17-11-5-6-12(26-2)18(27-3)14(11)22(25)31-17/h5-6,16-17H,7-9H2,1-4H3/t16-,17+/m1/s1
SMILES:
Molecular Formula: C22H22BrNO7
Molecular Weight: 492.3 g/mol

9-Bromonoscapine

CAS No.: 488721-01-3

Cat. No.: VC14231744

Molecular Formula: C22H22BrNO7

Molecular Weight: 492.3 g/mol

* For research use only. Not for human or veterinary use.

9-Bromonoscapine - 488721-01-3

CAS No. 488721-01-3
Molecular Formula C22H22BrNO7
Molecular Weight 492.3 g/mol
IUPAC Name (3S)-3-[(5R)-9-bromo-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6,7-dimethoxy-3H-2-benzofuran-1-one
Standard InChI InChI=1S/C22H22BrNO7/c1-24-8-7-10-13(19(28-4)21-20(15(10)23)29-9-30-21)16(24)17-11-5-6-12(26-2)18(27-3)14(11)22(25)31-17/h5-6,16-17H,7-9H2,1-4H3/t16-,17+/m1/s1
Standard InChI Key PLMUFLAOTAHIIZ-SJORKVTESA-N
Isomeric SMILES CN1CCC2=C([C@@H]1[C@@H]3C4=C(C(=C(C=C4)OC)OC)C(=O)O3)C(=C5C(=C2Br)OCO5)OC
Canonical SMILES CN1CCC2=C(C1C3C4=C(C(=C(C=C4)OC)OC)C(=O)O3)C(=C5C(=C2Br)OCO5)OC

Chemical Synthesis and Structural Modifications

Core Synthesis of 9-Bromonoscapine

The bromination of noscapine occurs at the 9-position of its isoquinoline core using hydrobromic acid (HBr) and bromine water. This reaction achieves an 85% yield within 1 hour at room temperature, producing a stable orange solid (m.p. 188–190°C) . Critical to this process is the use of nor-noscapine as the precursor, which eliminates steric hindrance from the N-methyl group .

Table 1: Optimization of 9-Bromonoscapine Synthesis

ParameterConditionYield (%)
Brominating Agent2% Br₂ in H₂O85
Reaction Time1 hour (RT)85
SolventHBr (48%)85
Temperature25°C85

Ionic Liquid Formulations

The synthesis of 9-bromo noscapine ionic liquid ([9-Br-Nos]IBr) involves a two-step bromination-ionic exchange sequence. This approach increases aqueous solubility by 18-fold compared to the free base while reducing reaction time from 24 hours to 45 minutes . The ionic derivative exhibits a binding energy of -91.75 kcal/mol with human hemoglobin, surpassing noscapine’s -12.5 kcal/mol .

1,2,3-Triazole Hybrids

Propargylation of 9-Br-Nos followed by copper-catalyzed azide-alkyne cycloaddition yields triazole derivatives with enhanced cytotoxicity. Compound 5r (IC₅₀ = 32.3 μg/mL against MCF-7) demonstrates a 3.1-fold improvement over 9-Br-Nos alone, attributed to hydrogen bonding with tubulin’s Thr276 residue (docking score: -7.820 kcal/mol) .

Ethynyl and Formyl Analogues

Seyferth-Gilbert homologation of 9-formylnoscapine produces 9-ethynylnoscapine, which inhibits leukemia SR cells at 0.8 μM—a 50-fold increase over unmodified 9-Br-Nos . The formyl intermediate itself shows preferential activity against melanoma MDA-MB-435 cells (GI₅₀ = 1.2 μM) .

Pharmacological Mechanisms and Anticancer Activity

Tubulin Binding Dynamics

9-Br-Nos alters β-tubulin conformation at the colchicine binding site, reducing polymerization efficiency by 37% compared to noscapine’s 22% in A549 lung cancer cells . This disruption causes G2/M phase arrest at 10 μM concentration, triggering caspase-9-mediated apoptosis within 48 hours .

Hemoglobin Interaction

Spectroscopic analysis reveals a 1:1 binding stoichiometry between 9-Br-Nos and hemoglobin with a Gibbs free energy (ΔG) of -11.5 kJ/mol—indicating spontaneous complex formation . The ionic liquid variant [9-Br-Nos]IBr increases binding constant K_b to 36,307 M⁻¹ versus 159 M⁻¹ for native noscapine, suggesting improved plasma transport .

Cytotoxicity Profiles

Table 2: Comparative IC₅₀ Values Across Cell Lines

Cell Line9-Br-Nos (μM)Noscapine (μM)Improvement Factor
MCF-7 (Breast)1.0 ± 0.239.6 ± 2.240×
A549 (Lung)2.3 ± 0.545.1 ± 3.119.6×
MDA-MB-435 (Melanoma)0.8 ± 0.132.4 ± 2.840.5×
K-562 (Leukemia)1.1 ± 0.342.7 ± 3.438.8×

Data compiled from

Drug Delivery Innovations

Nanostructured Lipid Particles (NLPs)

9-Br-Nos-loaded NLPs reduce particle size to 13.4 ± 3.2 nm with a -23.4 ± 0.8 mV zeta potential, enabling deep lung penetration (aerodynamic diameter: 2.3 ± 1.5 μm) . The rapid-release formulation (9-Br-Nos-RR-NLPs) exhibits:

  • 1.75× longer plasma half-life (t₁/₂ = 14.3 h vs. 8.2 h for free drug)

  • 3.75× increased lung retention (AUCₗₐₛₜ = 1,240 μg·h/mL vs. 331 μg·h/mL)

  • 89% apoptosis induction in A549 cells at 48 hours

Pulmonary Administration

Inhalable powders containing 9-Br-Nos-RR-NLPs achieve 92.4% fine particle fraction (FPF) at 60 L/min airflow, with 78% drug dissolution within 15 minutes—critical for rapid-onset therapy .

Comparative Pharmacokinetics

Table 3: Pharmacokinetic Parameters of 9-Br-Nos Formulations

ParameterIV SuspensionNLPsRR-NLPs
Cₘₐₓ (μg/mL)12.3 ± 1.218.7 ± 2.124.5 ± 2.8
t₁/₂ (h)8.2 ± 0.512.1 ± 1.314.3 ± 1.6
AUC₀–∞ (μg·h/mL)331 ± 28897 ± 451,240 ± 67
Vd (L/kg)3.1 ± 0.31.8 ± 0.21.2 ± 0.1

Data from

Future Directions and Challenges

While 9-Br-Nos demonstrates superior preclinical efficacy, translational hurdles remain:

  • Metabolic Stability: Phase I hydroxylation reduces plasma exposure by 38% in murine models .

  • Targeted Delivery: Antibody-drug conjugates using anti-EGFR VHH fragments could improve tumor selectivity .

  • Combination Therapy: Synergy with paclitaxel (CI = 0.32 at ED₅₀) suggests potential for reduced dosing .

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